4-乙氧基苯磺酰胺

描述

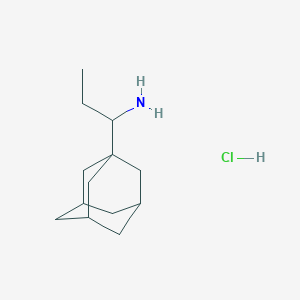

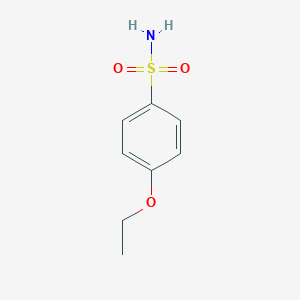

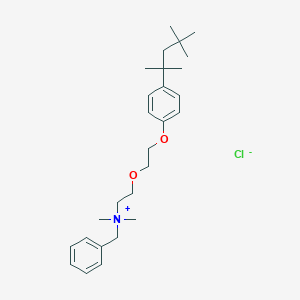

4-Ethoxybenzenesulfonamide is a chemical compound with the CAS Number: 1132-19-0 . It has a molecular weight of 201.25 and is typically in solid form .

Molecular Structure Analysis

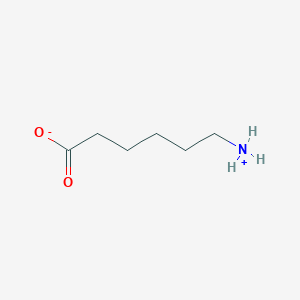

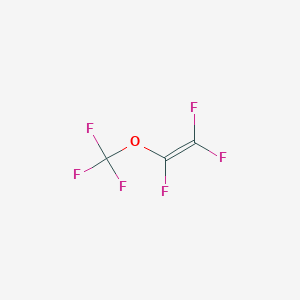

The molecular structure of 4-Ethoxybenzenesulfonamide is represented by the InChI code:1S/C8H11NO3S/c1-2-12-7-3-5-8(6-4-7)13(9,10)11/h3-6H,2H2,1H3,(H2,9,10,11) . This indicates that the molecule consists of 8 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, 3 oxygen atoms, and 1 sulfur atom . Physical And Chemical Properties Analysis

4-Ethoxybenzenesulfonamide is a solid substance . Its molecular weight is 201.25 . The InChI code provides information about its molecular structure .科学研究应用

Chemical Properties

“4-Ethoxybenzenesulfonamide” is an organo-sulphur compound with the molecular weight of 201.25 .

Antibacterial Activity

Sulfonamides, including 4-Ethoxybenzenesulfonamide, have been used as broad-spectrum antibiotics for the treatment of human and animal bacterial infections . They exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-t dihydropteroate synthetase .

Veterinary Medicine

Sulfamethazine (SMZ), a sulfonamide drug, is commonly used in veterinary medicine to treat livestock diseases such as gastrointestinal and respiratory tract infections . As a sulfonamide, 4-Ethoxybenzenesulfonamide may have similar applications.

Treatment of Toxoplasmosis

Sulfadiazine (SDZ) is a frequently employed sulfonamide drug that is used in combination with the anti-malarial drug pyrimethamine to treat toxoplasmosis in warm-blooded animals . 4-Ethoxybenzenesulfonamide could potentially be used in a similar manner.

Potential Side Effects

Sulfonamides, including 4-Ethoxybenzenesulfonamide, can cause various side effects including diseases of the digestive and respiratory tracts . Some of the non-allergic reactions include diarrhea, nausea, vomiting, dizziness, candidiasis, folate deficiency, and headaches .

Allergic Reactions

In large doses, sulfonamides may cause a strong allergic reaction with two of the most serious being Stevens–Johnson syndrome and toxic epidermal necrolysis . The overall incidence of adverse drug reactions to sulfonamide allergy is approximately 3–8%, close to that seen for penicillin .

作用机制

Target of Action

4-Ethoxybenzenesulfonamide primarily targets Carbonic Anhydrase (CA) . This enzyme plays a crucial role in maintaining pH balance in the body and facilitating CO2 transport .

Mode of Action

4-Ethoxybenzenesulfonamide acts as an inhibitor of Carbonic Anhydrase . It binds to the active site of the enzyme, preventing it from catalyzing the hydration of carbon dioxide . This interaction disrupts the normal function of the enzyme, leading to changes in pH balance and CO2 transport .

Biochemical Pathways

The inhibition of Carbonic Anhydrase by 4-Ethoxybenzenesulfonamide affects several biochemical pathways. Primarily, it disrupts the conversion of carbon dioxide and water to bicarbonate and protons, a critical reaction in many biological processes . This can have downstream effects on processes such as respiration, fluid secretion, and pH regulation .

Pharmacokinetics

Like other sulfonamides, it is likely to be well-absorbed and distributed throughout the body . Its metabolism and excretion would need further investigation.

Result of Action

The molecular effect of 4-Ethoxybenzenesulfonamide’s action is the inhibition of Carbonic Anhydrase, leading to a decrease in the production of bicarbonate and protons . On a cellular level, this can disrupt normal cellular functions, particularly those dependent on pH regulation and CO2 transport .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Ethoxybenzenesulfonamide. For instance, the presence of other substances in the environment, such as other drugs or chemicals, could potentially interact with 4-Ethoxybenzenesulfonamide, affecting its stability or efficacy . Additionally, the pH of the environment could influence the ionization state of 4-Ethoxybenzenesulfonamide, potentially affecting its absorption and distribution .

安全和危害

未来方向

属性

IUPAC Name |

4-ethoxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3S/c1-2-12-7-3-5-8(6-4-7)13(9,10)11/h3-6H,2H2,1H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILKGEOVHANZEFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10395555 | |

| Record name | 4-ethoxybenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethoxybenzenesulfonamide | |

CAS RN |

1132-19-0 | |

| Record name | 4-ethoxybenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

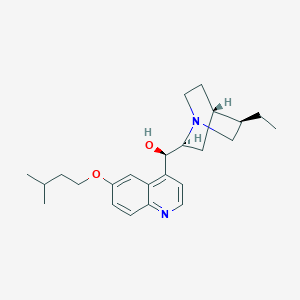

Q1: How does 4-Ethoxybenzenesulfonamide act as a vaccine adjuvant?

A1: While 4-Ethoxybenzenesulfonamide itself wasn't tested as an adjuvant, a derivative, N-benzyl-N-(4-chloro-2,5-dimethoxyphenyl)-4-ethoxybenzenesulfonamide (2F52), showed promising results. [] 2F52 activates the innate immune system, crucial for early defense against pathogens, by inducing mitochondrial stress. [] This activation is independent of Toll-like receptors (TLRs) and other pattern recognition receptors (PRRs), which are commonly targeted by other adjuvants. [] Instead, 2F52 appears to function by disrupting mitochondrial activity, leading to the aggregation of MAVS (mitochondrial antiviral-signaling protein), a key protein in antiviral immune responses. []

Q2: What are the potential advantages of using 2F52 as a vaccine adjuvant compared to existing adjuvants?

A2: 2F52's unique mechanism of action, independent of TLRs and PRRs, offers a potential advantage. [] This is particularly relevant as some individuals exhibit varied responses to vaccines containing TLR-based adjuvants due to factors like age, genetics, or pregnancy. [] Additionally, 2F52 demonstrated minimal local or systemic toxicity in mice, suggesting a favorable safety profile. [] This combination of efficacy and safety makes 2F52 a promising candidate for further development as a vaccine adjuvant.

Q3: How do structural modifications of 4-Ethoxybenzenesulfonamide affect its biological activity?

A3: Research demonstrates that introducing different substituents on the nitrogen atom of 4-Ethoxybenzenesulfonamide significantly influences its enzyme inhibitory activity. [] For example, incorporating specific groups led to potent inhibition of acetylcholinesterase (AChE) and α-glucosidase, enzymes involved in neurological processes and glucose metabolism, respectively. [] This highlights the importance of structure-activity relationship (SAR) studies in optimizing the biological activity of 4-Ethoxybenzenesulfonamide derivatives for potential therapeutic applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzenesulfonic acid, 4-[(2-methyl-2-propenyl)oxy]-, sodium salt](/img/structure/B72792.png)